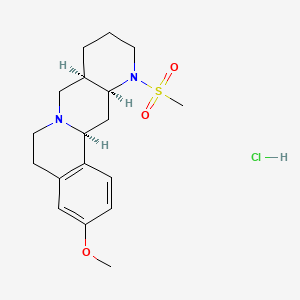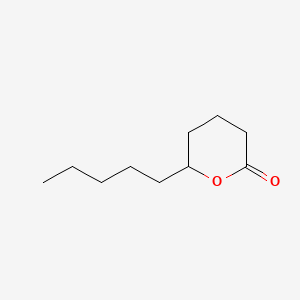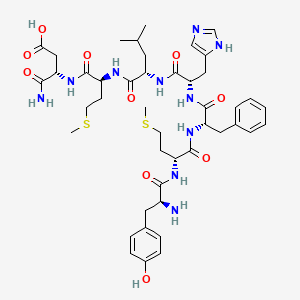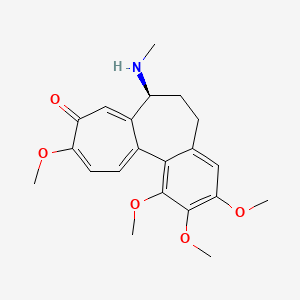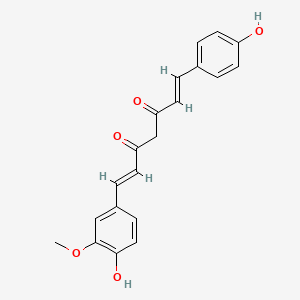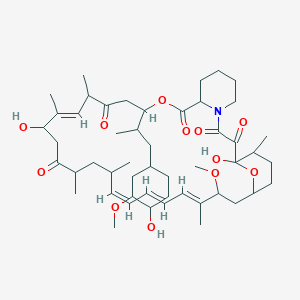
去草胺
描述
Desmedipham is a selective post-emergence herbicide primarily used to control broad-leaved weeds and grasses. It is commonly applied in crops such as sugar beet, fodder beet, red beet, mangels, strawberry, spinach, and peas . Desmedipham has a low aqueous solubility and is semi-volatile. It is relatively non-toxic to mammals but can be moderately toxic to birds, aquatic organisms, honeybees, and earthworms .
科学研究应用
Desmedipham has several scientific research applications:
Chemistry: It is used as a model compound in studying the behavior of carbamate esters and their interactions with various reagents.
Medicine: While not directly used in medicine, desmedipham’s structure and reactivity provide insights into the design of similar compounds with potential pharmaceutical applications.
作用机制
Target of Action
Desmedipham primarily targets Acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve signal transduction at the neuromuscular junction by rapidly hydrolyzing the neurotransmitter acetylcholine .
Mode of Action
Desmedipham is a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible, and it suppresses the action of acetylcholine esterase .
Biochemical Pathways
Desmedipham disrupts the CO2 fixation and the production of intermediary energy components-ATP and NADPH2, and inhibits the Hill reaction . This disruption affects the photosynthesis process, leading to downstream effects such as growth inhibition .
Pharmacokinetics
Desmedipham has a low aqueous solubility and is semi-volatile . The primary degradation pathway for desmedipham is hydrolysis to ethyl-(3- hydroxyphenyl) carbamate (EHPC) and aniline, with further degradation by microbial processes to carbon dioxide .
Result of Action
The molecular and cellular effects of Desmedipham’s action primarily involve the inhibition of growth and photosynthesis in plants . This is achieved through its interaction with its primary target, Acetylcholinesterase, leading to the disruption of nerve signal transduction .
Action Environment
The action of Desmedipham is influenced by environmental factors such as temperature and light intensity . For instance, the inhibition of growth and photosynthesis in sugarbeet treated with Desmedipham was most severe between 25 and 30°C and decreased with higher or lower temperatures . High post-treatment light intensities caused greater inhibition of photosynthesis than low light intensities .
生化分析
Biochemical Properties
Desmedipham is a cholinesterase or acetylcholinesterase (AChE) inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible .
Cellular Effects
Desmedipham has been shown to be relatively non-toxic to mammals, but moderately toxic to birds, most aquatic organisms, honeybees, and earthworms . It is also an irritant .
Molecular Mechanism
The molecular mechanism of Desmedipham involves the suppression of the action of acetylcholine esterase . This is achieved through the formation of unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes .
Temporal Effects in Laboratory Settings
Desmedipham has a low aqueous solubility and is semi-volatile . It is not usually persistent in soils or in water . The primary degradation pathway for Desmedipham is hydrolysis to ethyl-(3- hydroxyphenyl) carbamate (EHPC) and aniline, with further degradation by microbial processes to carbon dioxide .
Metabolic Pathways
The metabolic pathways of Desmedipham involve hydrolysis to EHPC and aniline, with further degradation by microbial processes to carbon dioxide .
准备方法
Desmedipham is synthesized through a series of chemical reactions involving phenylcarbamic acid and ethyl 3-phenylcarbamoyloxyphenylcarbamate. The synthetic route typically involves the esterification of phenylcarbamic acid with ethyl chloroformate, followed by the reaction with 3-aminophenol to form desmedipham . Industrial production methods often utilize high-performance liquid chromatography for the simultaneous quantitative analysis of desmedipham along with other herbicides like phenmedipham and ethofumesate .
化学反应分析
Desmedipham undergoes various chemical reactions, including:
Oxidation: Desmedipham can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert desmedipham into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
Desmedipham is often compared with other herbicides such as phenmedipham and ethofumesate. While all three compounds are used to control broad-leaved weeds, desmedipham is unique in its specific mode of action and its effectiveness at lower concentrations . Phenmedipham and ethofumesate have different chemical structures and modes of action, making them suitable for different types of weed control .
Similar Compounds
Phenmedipham: Another carbamate herbicide used in similar applications.
Ethofumesate: A herbicide with a different chemical structure but used in conjunction with desmedipham for enhanced weed control.
Desmedipham’s unique properties and effectiveness make it a valuable tool in agricultural weed management.
属性
IUPAC Name |
[3-(ethoxycarbonylamino)phenyl] N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-2-21-15(19)18-13-9-6-10-14(11-13)22-16(20)17-12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJZMXBKUWKXTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Record name | DESMEDIPHAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18090 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034518 | |
| Record name | Desmedipham | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to off-white solid; [Reference #1] | |
| Record name | Desmedipham | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9440 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13684-56-5 | |
| Record name | DESMEDIPHAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18090 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Desmedipham | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13684-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmedipham [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013684565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmedipham | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Desmedipham | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESMEDIPHAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7V2TTX346 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Desmedipham?
A1: Desmedipham, a phenylcarbamate herbicide, acts primarily by inhibiting photosynthesis. [, ] Specifically, it disrupts the electron transport chain within Photosystem II (PSII) in chloroplasts. [] This disruption occurs as Desmedipham binds to the QB-binding site, interfering with electron transfer between the primary and secondary quinones (QA and QB) within PSII. []
Q2: What are the downstream effects of Desmedipham's inhibition of Photosystem II?
A2: By hindering electron transfer in PSII, Desmedipham effectively blocks the conversion of light energy into chemical energy. This blockage halts the production of ATP and NADPH, essential molecules for plant metabolism. [, , ] Without these energy carriers, plant cells cannot carry out vital functions, leading to growth inhibition and eventual death. []
Q3: How does the chemical structure of Desmedipham contribute to its herbicidal activity?
A3: The structure-activity relationship (SAR) of Desmedipham and its analogs suggests that the carbamate moiety and the unsubstituted phenyl ring are crucial for its herbicidal activity. [] Modifications to these structural elements can drastically impact the compound's potency and selectivity. [] For example, replacing the ethyl group with a methyl group (as in Phenmedipham) leads to decreased activity against certain weeds and reduced injury to sugar beet crops. [, ]
Q4: What factors influence the effectiveness of Desmedipham in controlling weeds?
A4: Several factors can influence Desmedipham's efficacy, including:
- Weed growth stage: Desmedipham demonstrates greater efficacy when applied to weeds in their early growth stages, particularly the cotyledon stage. [, , , , ] Applications at later stages, when weeds are larger, generally result in reduced control. [, ]
- Environmental conditions: Factors like temperature and moisture can affect Desmedipham's activity. [] Studies indicate greater injury to sugar beets treated with Desmedipham under higher temperatures, exceeding the recommended application limits. [] Additionally, moisture stress after treatment can reduce the growth-retarding effects of Desmedipham compared to well-watered plants. []
- Formulation and adjuvants: The formulation of Desmedipham, including the use of adjuvants, can significantly impact its efficacy. [, , , , ] Combining Desmedipham with adjuvants can enhance its penetration into plant tissues, potentially leading to increased weed control and reduced crop injury. [, , , , ]
Q5: What are the limitations of using Desmedipham for weed control?
A5: Despite its effectiveness, Desmedipham has limitations:
- Narrow weed control spectrum: While effective against certain broadleaf weeds, Desmedipham does not control all weed species, necessitating its use in combination with other herbicides for broader spectrum control. [, , , , ]
- Crop injury potential: Desmedipham can cause injury to sugar beet, particularly at higher rates and under certain environmental conditions. [, , , , , ] Careful attention to application timing, rate, and environmental factors is crucial to minimize crop damage.
- Resistance development: Like many herbicides, repeated use of Desmedipham can lead to the development of resistant weed populations. [, ] To combat this, integrated weed management practices, including crop rotation and the use of herbicides with different modes of action, are essential. [, ]
Q6: What are the future directions for research on Desmedipham?
A6: Future research on Desmedipham could focus on:
- Developing more selective formulations and application strategies: This could involve exploring new adjuvants or developing precision application techniques to maximize weed control while minimizing crop injury. [, ]
- Understanding and mitigating resistance mechanisms: Further research into the mechanisms of Desmedipham resistance can help develop strategies to prevent or delay its occurrence. []
- Investigating potential non-target effects: While Desmedipham is generally considered safe for the environment, further research could assess any potential impacts on non-target organisms. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



